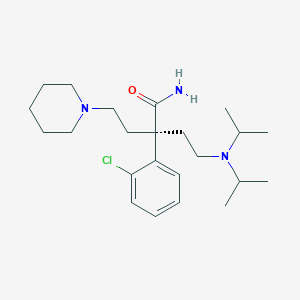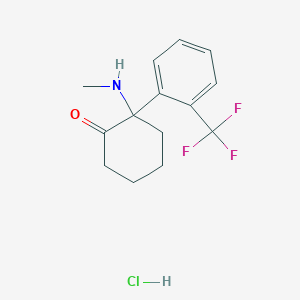
N-(2-nitrophenyl)-3-oxo-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-nitrophenyl)-3-oxo-3-phenylpropanamide is an organic compound that features a nitrophenyl group attached to a phenylpropanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-nitrophenyl)-3-oxo-3-phenylpropanamide typically involves the reaction of 2-nitrobenzoyl chloride with phenylacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by heating in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-nitrophenyl)-3-oxo-3-phenylpropanamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium dithionite.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Cyclization: The compound can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Reduction: Sodium dithionite in aqueous medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Cyclization: Catalysts like triethylamine in ethanol.
Major Products Formed
Reduction: 2-amino-N-(2-nitrophenyl)thiophene-3-carboxamide.
Substitution: Various substituted phenylpropanamides depending on the nucleophile used.
Cyclization: Pyrrole fused N-heterocycles.
Aplicaciones Científicas De Investigación
N-(2-nitrophenyl)-3-oxo-3-phenylpropanamide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of bacterial enzymes involved in quorum sensing.
Medicine: Explored for its anti-biofilm activity and potential as an anti-infective agent.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-(2-nitrophenyl)-3-oxo-3-phenylpropanamide involves its interaction with specific molecular targets. For instance, it can inhibit bacterial enzymes by binding to their active sites, thereby preventing the synthesis of signaling molecules essential for quorum sensing . This inhibition can disrupt bacterial communication and biofilm formation, making it a potential candidate for anti-infective therapies.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
N-(2-nitrophenyl)-3-oxo-3-phenylpropanamide is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its ability to inhibit bacterial quorum sensing and biofilm formation sets it apart from other similar compounds .
Propiedades
Número CAS |
62296-01-9 |
|---|---|
Fórmula molecular |
C15H12N2O4 |
Peso molecular |
284.27 g/mol |
Nombre IUPAC |
N-(2-nitrophenyl)-3-oxo-3-phenylpropanamide |
InChI |
InChI=1S/C15H12N2O4/c18-14(11-6-2-1-3-7-11)10-15(19)16-12-8-4-5-9-13(12)17(20)21/h1-9H,10H2,(H,16,19) |
Clave InChI |
SOUUCXNSEWCPQS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)CC(=O)NC2=CC=CC=C2[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5E)-5-(3,4-diethoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12005514.png)


![2-phenyltetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B12005524.png)

![N'-[(E)-1-(2-chlorophenyl)ethylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B12005531.png)








